Technical Guide: Chemical Properties & Reactivity of Benzo[a]pyrene-7,8-dione
Technical Guide: Chemical Properties & Reactivity of Benzo[a]pyrene-7,8-dione
[1]
Executive Summary: The "Ortho-Quinone" Paradigm
For decades, the carcinogenicity of Benzo[a]pyrene (BaP) was attributed almost exclusively to the "Bay Region" diol-epoxide pathway (BPDE).[1][2] However, recent research has solidified a second, equally critical activation pathway: the formation of Benzo[a]pyrene-7,8-dione (BP-7,8-dione) .[1][2]
BP-7,8-dione is an ortho-quinone metabolite generated not by Cytochrome P450s alone, but via the Aldo-Keto Reductase (AKR) superfamily.[1][2] Unlike the diol-epoxide, which acts primarily as an alkylating agent, BP-7,8-dione possesses a dual-threat chemical nature:
-
Redox Cycling: It acts as a catalytic generator of Reactive Oxygen Species (ROS).[1][3]
-
Michael Acceptor: It covalently binds to cellular nucleophiles (DNA, proteins, Glutathione).[1][2]
This guide provides the physicochemical profile, synthesis protocols, and reactivity mechanisms necessary for researchers investigating PAH-induced toxicity.[1][2]
Physicochemical Profile
BP-7,8-dione is distinct from its parent compound and its diol precursors.[1][2] It is a highly colored, redox-active solid.[1][2]
Table 1: Key Chemical Properties
| Property | Specification | Notes |
| IUPAC Name | Benzo[a]pyrene-7,8-dione | Also referred to as BPQ (Benzo[a]pyrene Quinone) |
| CAS Number | 105020-22-2 | Distinct from the 1,6-dione or 3,6-dione isomers.[1][2] |
| Molecular Formula | C₂₀H₁₀O₂ | |
| Molecular Weight | 282.30 g/mol | |
| Appearance | Deep Red / Orange Solid | Characteristic of ortho-quinones due to n-π* transitions.[2] |
| Solubility | DMSO, Acetone, CH₂Cl₂, Benzene | Insoluble in water.[1][2] Unstable in protic solvents with high pH.[1] |
| Redox Potential | -0.14 V (vs NHE) | Facilitates rapid one-electron reduction by cellular enzymes.[2] |
| UV/Vis Maxima | ~400–450 nm | Broad absorption band used for HPLC detection.[1][2] |
Metabolic Pathway & Synthesis[1][3]
To study BP-7,8-dione, one must understand its biological origin or synthesize it chemically.[1][2]
Biological Pathway (The AKR Divergence)
In the cell, BaP is first oxidized to BaP-7,8-dihydrodiol.[1][2] Here, the pathway branches.[1][2][3][4][5] P450s convert it to the diol-epoxide (BPDE), while AKRs (specifically AKR1A1 and AKR1C1-1C4) oxidize the dihydrodiol to the catechol, which spontaneously auto-oxidizes to the BP-7,8-dione .[1][2]
Figure 1: The divergence of BaP metabolism.[1][2] The AKR pathway intercepts the dihydrodiol to form the quinone.[1][2]
Chemical Synthesis Protocol
Objective: Conversion of trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene to Benzo[a]pyrene-7,8-dione.
Reagents:
-
Starting Material: (+/-)-Benzo[a]pyrene-trans-7,8-dihydrodiol (Commercial or synthesized).[1][2]
-
Oxidant: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or activated MnO₂.[1][2]
-
Solvent: Anhydrous Benzene or Dichloromethane (DCM).[1]
Step-by-Step Workflow:
-
Preparation: Dissolve 10 mg of BaP-7,8-dihydrodiol in 5 mL of anhydrous benzene under Argon atmosphere.
-
Oxidation: Add 1.2 equivalents of DDQ. The solution will immediately darken (red/orange) as the ortho-quinone forms.[1]
-
Reaction: Stir at room temperature for 2 hours. Monitor via TLC (Silica gel; Benzene:Ethanol 9:1).[1] The dione is less polar than the diol.[1]
-
Work-up: Filter the mixture to remove the hydroquinone byproduct of DDQ.
-
Purification: Evaporate solvent under reduced pressure. Purify via flash chromatography (Neutral Alumina; elute with Benzene/Hexane).[1]
-
Storage: Store at -80°C in the dark. Ortho-quinones are light-sensitive.[2]
Reactivity Profile I: The Redox Engine
The most damaging property of BP-7,8-dione is its ability to enter a futile redox cycle .[1] It acts as a catalyst, consuming cellular reducing equivalents (NADPH) to generate massive amounts of Superoxide (
Mechanism[1][2][3][6][7][8]
-
Reduction: Cellular enzymes (P450 Reductase or NQO1) reduce the dione (quinone) to the catechol (hydroquinone).[1]
-
Auto-oxidation: The catechol is unstable in oxygenated environments.[1] It gives up an electron to molecular oxygen (
) to form the Semiquinone radical and Superoxide.[1] -
Cycle: The Semiquinone gives up a second electron, regenerating the original BP-7,8-dione.[1][2]
Result: The chemical stays intact, but cellular NADPH is depleted and ROS levels spike, causing DNA strand breaks (oxidative damage).[1][2]
Figure 2: The Futile Redox Cycle.[1][4][5][6][7] BP-7,8-dione catalyzes the conversion of Oxygen to Superoxide.[1][2]
Reactivity Profile II: Michael Addition (Electrophilicity)
Unlike the redox cycle which causes non-specific oxidative damage, the electrophilic nature of BP-7,8-dione allows for specific covalent binding.[1][2]
The Chemistry
BP-7,8-dione contains an
Biological Targets[1][2]
-
Glutathione (GSH): The primary detoxification route.[1] BP-7,8-dione reacts with GSH to form glutathionyl-conjugates (1,4-Michael addition).[1][2] This depletes the cell's antioxidant reserves, further exacerbating the redox stress described in Section 4.[1][2]
-
DNA Adducts:
Experimental Validation Protocols
To confirm the presence or activity of BP-7,8-dione in your system, use the following self-validating assays.
NBT Assay for Superoxide Generation (Redox Validation)
Purpose: To verify if the synthesized BP-7,8-dione is redox-active.[2]
-
Mix: 50 mM Phosphate Buffer (pH 7.4), 100 µM NADPH, and 100 µM Nitroblue Tetrazolium (NBT).
-
Initiate: Add 1–5 µM BP-7,8-dione.
-
Measure: Monitor absorbance at 560 nm .
-
Control: Add Superoxide Dismutase (SOD).[1] If the signal at 560 nm is inhibited, the species generated is
, confirming the quinone redox cycle.[1][2]
HPLC-MS/MS Adduct Detection
Purpose: To detect covalent DNA binding.[2][6]
-
Digest: Enzymatically digest DNA to nucleosides.[1]
-
Analyze: LC-MS/MS (ESI+).
-
Marker: Look for the mass shift corresponding to [dGuo + BP-dione - 2H].
References
-
Penning, T. M., et al. (1996).[1][2] "Aldo-keto reductase (AKR) 1C1-AKR1C4: processing of polycyclic aromatic hydrocarbons." Journal of Biological Chemistry.
-
Burczynski, M. E., & Penning, T. M. (2000).[1][2] "Genotoxic polycyclic aromatic hydrocarbon ortho-quinones generated by aldo-keto reductases induce CYP1A1 via nuclear translocation of the aryl hydrocarbon receptor."[1] Cancer Research.[1][4]
-
Park, J. H., et al. (2008).[1][2] "Depurinating estrogen-DNA adducts, generators of cancer initiation: their minimization by protective mechanisms."[1][2] International Journal of Cancer.[1]
-
Flowers, L., et al. (1997).[1][2] "Polycyclic aromatic hydrocarbon o-quinones: A novel chemical class of DNA-damaging agents." Biochemistry.
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- 2. Benzo(a)pyrene - Wikipedia [en.wikipedia.org]
- 3. Synthesis of 13C2-Benzo[a]pyrene and its 7,8-Dihydrodiol and 7,8-Dione Implicated as Carcinogenic Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzo[a]pyrene | 50-32-8 [chemicalbook.com]
- 5. Detoxication of Benzo[a]pyrene-7,8-dione by Sulfotransferases (SULTs) in Human Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactivity of benzo[a]pyrene-7,8-dione with DNA. Evidence for the formation of deoxyguanosine adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzo[a]pyrene (CAS 50-32-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. Metabolism and Distribution of Benzo[a]pyrene-7,8-dione (B[a]P-7,8-dione) in Human Lung Cells by Liquid Chromatography Tandem Mass Spectrometry: Detection of an Adenine B[a]P-7,8-dione Adduct - PMC [pmc.ncbi.nlm.nih.gov]
